
3-(Phenylformamido)butanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Phenylformamido)butanoic acid can be synthesized through the reaction of DL-3-aminobutyric acid with benzoyl chloride . The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylformamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Organic Synthesis
3-(Phenylformamido)butanoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, making it valuable in developing new pharmaceuticals and agrochemicals .
The compound has been studied for its potential biological activities, particularly in relation to enzyme interactions and receptor modulation. Research indicates that it may influence various biochemical pathways, which could lead to therapeutic applications .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its pharmacological properties. Its role as a potential therapeutic agent is under exploration, particularly concerning its effects on cancer cell lines and inflammatory processes .
Case Study 1: Anticancer Properties
A study examining the effects of this compound on cancer cell lines demonstrated its potential to inhibit cell proliferation in ras-mutated epithelial cells. The compound was shown to induce apoptosis through mechanisms involving histone deacetylase inhibition, suggesting its utility in cancer therapy .
Case Study 2: Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties by modulating inflammatory cytokine production. This suggests its potential application in treating inflammatory diseases and conditions where cytokine dysregulation occurs .
Mechanism of Action
The mechanism of action of 3-(Phenylformamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Benzoylamino)propanoic acid: Similar in structure but with a shorter carbon chain.
3-(Phenylacetamido)butanoic acid: Similar in structure but with a different substituent on the amide group.
Uniqueness
3-(Phenylformamido)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylformamido group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
3-(Phenylformamido)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C10H13NO2
- CAS Number: 83509-86-8
This compound features an amide functional group, which is significant for its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties. For instance, docking studies have shown that similar amide derivatives can inhibit bacterial growth, particularly against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .
- Anti-inflammatory Effects: The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been studied for their ability to modulate inflammatory pathways, which could be a therapeutic target for conditions such as arthritis and other inflammatory diseases .
- Analgesic Properties: There is evidence suggesting that derivatives of this compound may exhibit analgesic effects, potentially through inhibition of pain pathways similar to other known analgesics .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity: The amide group may interact with specific enzymes involved in inflammation and pain signaling pathways, thereby reducing their activity.
- Receptor Interaction: It is hypothesized that the compound may bind to certain receptors in the body, modulating their activity and leading to therapeutic effects.
Study 1: Antimicrobial Activity
A study conducted by researchers at Lilly examined the binding modes of various amides against Mycobacterium tuberculosis. They found that compounds with structural similarities to this compound showed promising inhibitory effects on bacterial growth through molecular dynamics simulations .
Compound | Target Pathogen | Inhibition (%) |
---|---|---|
M1 | Mycobacterium tuberculosis | 85 |
M2 | Staphylococcus aureus | 78 |
Study 2: Anti-inflammatory Potential
Another study investigated the anti-inflammatory properties of related compounds. The findings suggested that these compounds could significantly reduce inflammation markers in vitro, supporting the hypothesis that this compound may have similar effects .
Compound | Inflammation Marker Reduction (%) |
---|---|
Compound A | 70 |
Compound B | 65 |
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety of any new compound. Current data on this compound's toxicity is limited; however, similar compounds have undergone extensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These studies suggest a favorable safety profile with low toxicity in preliminary assessments .
Properties
IUPAC Name |
3-benzamidobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(7-10(13)14)12-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRUGGNUDYQEGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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